molecular formula C10H10N4O2S B2365310 Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate CAS No. 97143-36-7

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate

Cat. No.: B2365310
CAS No.: 97143-36-7
M. Wt: 250.28
InChI Key: VQJGYZMDSOQVHH-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The compound showed a high binding affinity, suggesting that it could act as an antagonist against this enzyme .

Cellular Effects

Related 2-aminothiazoles have shown significant antibacterial and antifungal potential . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It has been suggested that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with pyrimidin-2-ylamine under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate
  • Ethyl 2-(benzylamino)thiazole-4-carboxylate
  • Ethyl 2-(4-chlorophenylamino)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is unique due to the presence of the pyrimidine moiety, which imparts distinct biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound has been shown to interact with various enzymes and proteins, suggesting its potential as a bioactive agent. Notably, it interacts with the enzyme UDP-N-acetylmuramate/L-alanine ligase, which plays a crucial role in bacterial cell wall synthesis . This interaction may underlie its antibacterial properties.

2. Cellular Effects

Research indicates that related compounds within the thiazole family exhibit notable antimicrobial activities. This compound has demonstrated significant antibacterial and antifungal activities, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi .

3. Molecular Mechanism

The compound's biological activity is thought to stem from its ability to bind with specific biomolecules, leading to enzyme inhibition or activation. For instance, studies have shown that thiazole derivatives can inhibit DNA gyrase and topoisomerase IV in Escherichia coli, which are critical for bacterial DNA replication . The presence of a 2-aminothiazole moiety is essential for this inhibitory activity, as it facilitates interactions with key residues in the enzyme's active site .

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial potency of thiazole derivatives, including this compound. For example:

CompoundTarget OrganismIC50 (µM)Reference
This compoundE. coli12
Related Thiazole DerivativeS. aureus0.012
Thiazole DerivativeStreptococcus pneumoniaeNot effective due to efflux pumps

These results highlight the compound's potential against specific pathogens while also indicating challenges posed by antibiotic resistance mechanisms.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. It has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation:

CompoundTarget CDKIC50 (nM)Cell LineReference
This compoundCDK93–7HCT116
Thiazole DerivativeCDK4/6Potent InhibitorVarious Cancer Lines

These findings suggest that the compound may induce apoptosis in cancer cells by modulating key regulatory pathways.

5. Conclusion and Future Directions

This compound exhibits significant biological activity through its interactions with various enzymes and cellular targets. Its potential as an antimicrobial and anticancer agent warrants further investigation into its pharmacological properties and mechanisms of action. Ongoing research may lead to the development of novel therapeutic agents based on this compound structure.

Properties

IUPAC Name

ethyl 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-2-16-8(15)7-6-17-10(13-7)14-9-11-4-3-5-12-9/h3-6H,2H2,1H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJGYZMDSOQVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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